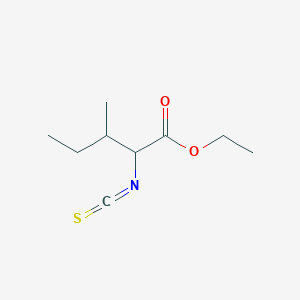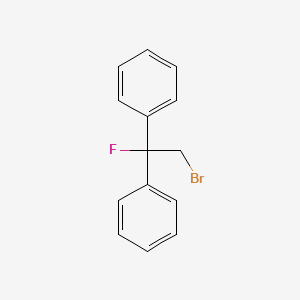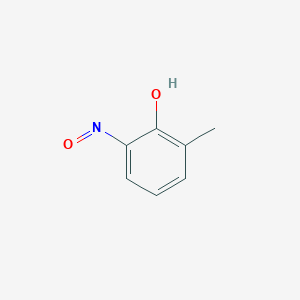
3,7,11-Trimethyldodeca-1,6,9,11-tetraen-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7,11-Trimethyldodeca-1,6,9,11-tetraen-3-ol is an organic compound with the molecular formula C15H24O. It is a member of the terpenoid family, which are naturally occurring organic chemicals derived from five-carbon isoprene units. This compound is known for its unique structure, which includes multiple double bonds and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,11-Trimethyldodeca-1,6,9,11-tetraen-3-ol typically involves the use of isoprene units as building blocks. One common method is the acid-catalyzed cyclization of farnesol, a naturally occurring sesquiterpene alcohol. The reaction conditions often include the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through the extraction of natural sources like essential oils, followed by purification processes such as distillation and crystallization. Alternatively, large-scale chemical synthesis methods involving the polymerization of isoprene units can be employed to produce this compound in significant quantities.
Analyse Chemischer Reaktionen
Types of Reactions
3,7,11-Trimethyldodeca-1,6,9,11-tetraen-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to form saturated hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups like halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation reactions.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 3,7,11-Trimethyldodeca-1,6,9,11-tetraen-3-one.
Reduction: Formation of 3,7,11-Trimethyldodecane.
Substitution: Formation of 3,7,11-Trimethyldodeca-1,6,9,11-tetraen-3-chloride.
Wissenschaftliche Forschungsanwendungen
3,7,11-Trimethyldodeca-1,6,9,11-tetraen-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and infections.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,7,11-Trimethyldodeca-1,6,9,11-tetraen-3-ol involves its interaction with various molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the double bonds in its structure enable it to participate in electron transfer reactions, affecting cellular redox states and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nerolidol: A similar sesquiterpene alcohol with a slightly different structure.
Farnesol: Another sesquiterpene alcohol that serves as a precursor in the biosynthesis of 3,7,11-Trimethyldodeca-1,6,9,11-tetraen-3-ol.
Linalool: A monoterpene alcohol with similar functional groups but a smaller carbon skeleton.
Uniqueness
This compound is unique due to its multiple double bonds and hydroxyl group, which confer distinct chemical reactivity and biological activity. Its structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
58851-29-9 |
|---|---|
Molekularformel |
C15H24O |
Molekulargewicht |
220.35 g/mol |
IUPAC-Name |
3,7,11-trimethyldodeca-1,6,9,11-tetraen-3-ol |
InChI |
InChI=1S/C15H24O/c1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3/h6-7,9,11,16H,1-2,8,10,12H2,3-5H3 |
InChI-Schlüssel |
UNWOAULNQCFIRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C=CCC(=CCCC(C)(C=C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2,3-Bis(2,4-dichlorophenyl)propyl]imidazole;nitric acid](/img/structure/B14599977.png)
![3-Chloro-6-{[1-(2-methylprop-2-en-1-yl)naphthalen-2-yl]oxy}pyridazine](/img/structure/B14599986.png)
![1,3-Bis(4-methoxyphenyl)cyclopenta[a]indene-2,8-dione](/img/structure/B14599992.png)



![Dihexyl(methyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14600000.png)





![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(phenylsulfonyl)methyl]-](/img/structure/B14600040.png)
